BenchChemオンラインストアへようこそ!

2-(3-methoxyphenoxy)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide

Medicinal Chemistry Structure-Activity Relationship Scaffold Optimization

2-(3-Methoxyphenoxy)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide (CAS 922130-85-6) is a synthetic small-molecule acetamide derivative featuring a 1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline (THQ) core linked via an acetamide bridge to a 3-methoxyphenoxy moiety (molecular formula C₁₉H₂₀N₂O₄, molecular weight 340.4 g/mol, InChI Key OLDWBYWNGIPQTL-UHFFFAOYSA-N). The compound belongs to the broader class of N-substituted tetrahydroquinolin-6-yl acetamides, a scaffold associated with diverse pharmacological activities including antiproliferative, anti-inflammatory, and kinase-modulatory effects.

Molecular Formula C19H20N2O4
Molecular Weight 340.379
CAS No. 922130-85-6
Cat. No. B2716381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-methoxyphenoxy)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide
CAS922130-85-6
Molecular FormulaC19H20N2O4
Molecular Weight340.379
Structural Identifiers
SMILESCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)COC3=CC=CC(=C3)OC
InChIInChI=1S/C19H20N2O4/c1-21-17-8-7-14(10-13(17)6-9-19(21)23)20-18(22)12-25-16-5-3-4-15(11-16)24-2/h3-5,7-8,10-11H,6,9,12H2,1-2H3,(H,20,22)
InChIKeyOLDWBYWNGIPQTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(3-Methoxyphenoxy)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide (CAS 922130-85-6): Compound Class and Baseline Characterization for Procurement


2-(3-Methoxyphenoxy)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide (CAS 922130-85-6) is a synthetic small-molecule acetamide derivative featuring a 1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline (THQ) core linked via an acetamide bridge to a 3-methoxyphenoxy moiety (molecular formula C₁₉H₂₀N₂O₄, molecular weight 340.4 g/mol, InChI Key OLDWBYWNGIPQTL-UHFFFAOYSA-N) . The compound belongs to the broader class of N-substituted tetrahydroquinolin-6-yl acetamides, a scaffold associated with diverse pharmacological activities including antiproliferative, anti-inflammatory, and kinase-modulatory effects [1][2]. Commercially available from multiple screening compound suppliers, this compound is typically offered at ≥95% purity and is intended for research use in drug discovery and chemical biology applications .

Why Generic Substitution of 2-(3-Methoxyphenoxy)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide Is Not Advisable Without Comparative Evidence


The tetrahydroquinolin-6-yl acetamide scaffold is exquisitely sensitive to even minor structural modifications at the N1, C6, and phenoxy positions. Published structure–activity relationship (SAR) studies on closely related THQ-acetamide analogs demonstrate that the position of the methoxy substituent on the phenoxy ring (ortho, meta, or para) can determine target engagement specificity, with meta-substituted analogs showing distinct binding geometries compared to their ortho- or para-counterparts [1][2]. Furthermore, replacement of the acetamide linker with a sulfonamide group redirects the scaffold toward bromodomain inhibition (e.g., TRIM24, IC₅₀ values in the low nanomolar range), whereas the acetamide series has been associated with antiproliferative mechanisms [2][3]. A user seeking to reproduce or build upon published findings must therefore verify that the exact CAS 922130-85-6 compound—with its unique 3-methoxyphenoxy substitution and N1-methyl-2-oxo-THQ core—matches the structural requirements of the intended target or assay system, as generic substitution with a positional isomer or linker variant may yield qualitatively different biological outcomes.

Quantitative Differentiation Evidence for 2-(3-Methoxyphenoxy)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide (CAS 922130-85-6) vs. Closest Analogs


Positional Isomer Differentiation: Meta-Methoxy vs. Ortho-Methoxy Phenoxy Substitution

The target compound bears a 3-methoxyphenoxy (meta-methoxy) substituent, distinguishing it from the ortho-methoxy isomer 2-(2-methoxyphenoxy)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide (CAS 921999-75-9) and the para-methoxy isomer (CAS pending). In phenoxyacetamide SAR, the methoxy position governs both electronic distribution on the aromatic ring and the overall molecular shape, which in turn dictates hydrogen-bonding geometry and steric complementarity with biological targets . The meta-methoxy configuration provides a distinct vector angle for the oxygen lone pairs compared to ortho- or para-substitution, potentially altering target binding kinetics and selectivity profiles. No published head-to-head comparative biological data exist for these three positional isomers; therefore, users are advised to empirically benchmark all three in their assay system of interest.

Medicinal Chemistry Structure-Activity Relationship Scaffold Optimization

Acetamide Linker vs. Sulfonamide Linker: Differential Target Engagement

A critical structural differentiator of the target compound is its acetamide linker (–CH₂–CO–NH–) connecting the phenoxy moiety to the THQ 6-position. In contrast, closely related sulfonamide analogs such as 2,4-dimethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide (compound 3b; PDB 4YAD) employ a –SO₂–NH– linker and have been co-crystallized with the TRIM24 PHD-bromodomain at 1.73 Å resolution [1]. The acetamide linker of CAS 922130-85-6 lacks the tetrahedral sulfonyl geometry and additional hydrogen-bond acceptor capacity that enables the sulfonamide series to engage the bromodomain acetyl-lysine binding pocket. Published TRIM24 inhibitors in the sulfonamide-THQ series achieve Kd values in the sub-micromolar range (IACS-9571: TRIM24 Kd = 31 nM) [1], whereas the acetamide series represented by the target compound is not expected to bind bromodomains based on the absence of the critical sulfonamide pharmacophore.

Epigenetics Bromodomain Inhibition TRIM24 Chemical Probe Development

Class-Level Antiproliferative Potential: THQ-6-yl Acetamide Scaffold Benchmarking

Although no direct antiproliferative data have been published for CAS 922130-85-6, a structurally related THQ-6-yloxy acetamide—N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide (compound 18)—demonstrated an IC₅₀ of 0.6 μM against the nasopharyngeal carcinoma cell line NPC-TW01, with remarkable selectivity: no detectable cytotoxicity against peripheral blood mononuclear cells (PBMCs) at concentrations up to 50 μM (selectivity index >83) [1]. Compound 18 induced S-phase cell cycle arrest in a time- and concentration-dependent manner [1]. The target compound shares the same THQ-6-yl acetamide core topology but incorporates a 3-methoxyphenoxy group in place of the naphthalen-2-yl substituent and bears an N1-methyl group absent in compound 18. These structural differences may modulate potency and selectivity; empirical testing is required.

Anticancer Nasopharyngeal Carcinoma Cytotoxicity Cell Cycle Arrest

Predicted Physicochemical and Drug-Likeness Profile vs. HDAC Inhibitor THQ Analogs

The target compound (MW 340.4, H-bond donors 1, H-bond acceptors 5, rotatable bonds 7) is predicted to comply with Lipinski's Rule of Five (no violations), a favorable starting point for oral bioavailability optimization [1]. By comparison, the potent THQ-based HDAC inhibitor (E)-N-hydroxy-3-(1-(4-methoxyphenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acrylamide (compound 11) has a higher molecular weight (MW ~414) and incorporates a hydroxamic acid warhead, which is associated with metabolic liability and off-target metalloenzyme inhibition [2]. Compound 11 demonstrated in vivo efficacy in a PC-3 prostate cancer xenograft model (tumor growth inhibition of 38.8% at 100 mg/kg and 57.9% at 200 mg/kg, oral administration) [2] and in an HCT116 colorectal cancer xenograft model [3]. The target compound, lacking the hydroxamic acid moiety and sulfonamide group, is structurally incapable of zinc-chelating HDAC inhibition, placing it in a distinct mechanistic class with potentially improved selectivity and pharmacokinetic properties.

Drug-Likeness ADME Prediction Lead Optimization HDAC Inhibition

ABA-Mimetic Activity: THQ Sulfonamide vs. Acetamide Series Differentiation

A tetrahydroquinoline sulfonamide—N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-(4-methylphenyl)methanesulfonamide (CAS 922058-97-7, PubChem CID 40889570)—has been crystallographically characterized as an ABA-mimicking ligand in complex with the PYL2 ABA receptor and PP2C HAB1 phosphatase (PDB 4LGB), where it mediates a gate-latch-lock interaction network that activates ABA signaling and reduces water loss in plants [1]. This compound is a direct structural analog of CAS 922130-85-6, differing only in the substitution of the acetamide linker with a sulfonamide linker and the replacement of the 3-methoxyphenoxy group with a 4-methylphenylmethanesulfonamide group. The acetamide-based target compound lacks the sulfonamide moiety essential for the gate-latch-lock mechanism, and is not expected to exhibit ABA receptor agonism.

Plant Biology ABA Receptor Agonism Drought Resistance Agrochemical Discovery

N1-Methyl-2-oxo-THQ Core: Impact on Metabolic Stability and Conformational Rigidity

The target compound features an N1-methyl substituent on the 2-oxo-THQ core, which distinguishes it from the non-methylated analog 2-(3-methoxyphenoxy)-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide . N-Methylation of lactam NH groups is a well-established medicinal chemistry strategy to improve metabolic stability by blocking N-dealkylation and reducing hydrogen-bond donor count, which can enhance membrane permeability and oral bioavailability [1]. The N1-methyl group also increases conformational rigidity of the lactam ring, preorganizing the scaffold for target binding. While no direct comparative microsomal stability data are publicly available for these two analogs, the N1-methylated target compound is predicted to exhibit superior metabolic stability compared to its NH counterpart based on the well-characterized effect of N-methylation on oxidative metabolism [1].

Metabolic Stability Conformational Analysis Scaffold Optimization Pharmacokinetics

Recommended Application Scenarios for 2-(3-Methoxyphenoxy)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide (CAS 922130-85-6) Based on Evidence


Anticancer Screening Library Enrichment for Non-HDAC, Non-Bromodomain Mechanisms

Based on its structural divergence from both the THQ-sulfonamide bromodomain inhibitor series (PDB 4YAD) and the THQ-hydroxamic acid HDAC inhibitor series (compound 11), CAS 922130-85-6 is best positioned as a diversity element in anticancer screening decks targeting novel, non-epigenetic mechanisms [1][2]. Its acetamide linker and 3-methoxyphenoxy group may engage kinase, GPCR, or other target classes distinct from those addressed by existing THQ-based chemical probes. The class-level precedent of antiproliferative THQ-6-yl acetamides (compound 18, IC₅₀ 0.6 μM vs. NPC-TW01 with >83-fold selectivity over PBMCs) supports inclusion in oncology-focused libraries [3].

Metabolic Stability-Focused Lead Optimization Campaigns

The N1-methyl-2-oxo-THQ core of CAS 922130-85-6 is predicted to confer improved metabolic stability compared to non-methylated THQ analogs by blocking N-dealkylation, a common metabolic soft spot [1]. This compound can serve as a starting scaffold for medicinal chemistry programs where pharmacokinetic performance is a key optimization parameter, particularly for oral or long-acting injectable drug candidates. The favorable drug-likeness profile (MW 340.4, no Lipinski violations) further supports its use as a lead-like starting point [2].

Negative Control Compound for Bromodomain and ABA Receptor Assays

Given the structurally confirmed requirement of a sulfonamide linker for TRIM24 bromodomain engagement (PDB 4YAD) and ABA receptor PYL2 agonism (PDB 4LGB), CAS 922130-85-6—which bears an acetamide linker—can serve as a mechanistically justified negative control compound in these assay systems [1][2]. Its close structural similarity to the active sulfonamide probes, combined with the absence of the critical pharmacophore, makes it ideal for discriminating target-specific from non-specific effects in cellular and biochemical assays.

Structure-Activity Relationship (SAR) Expansion Around the 3-Methoxyphenoxy Vector

The 3-methoxyphenoxy (meta) substitution represents an underexplored vector in the THQ-6-yl acetamide SAR landscape, which has been more extensively characterized with naphthalenyl, 4-methoxyphenyl, and 2-fluorophenoxy substituents [1]. CAS 922130-85-6 can be used as a reference point for systematic SAR studies exploring how the meta-methoxy configuration influences target selectivity, cellular potency, and ADME properties relative to the ortho- and para-methoxy positional isomers (CAS 921999-75-9 and its para analog). This systematic comparison can reveal subtle but critical structure–property relationships governing biological activity in this compound class.

Quote Request

Request a Quote for 2-(3-methoxyphenoxy)-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.